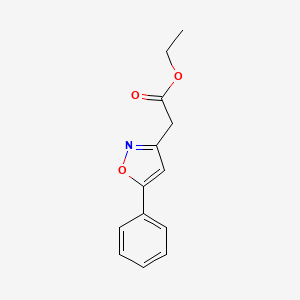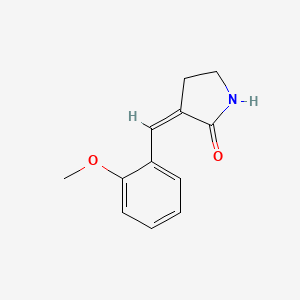
3-(2-Methoxybenzylidene)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxybenzylidene)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. This compound is characterized by the presence of a methoxybenzylidene group attached to the pyrrolidinone ring, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
The synthesis of 3-(2-Methoxybenzylidene)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
3-(2-Methoxybenzylidene)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the compound can yield alcohols or amines.
Substitution: Halogenation or nucleophilic substitution can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(2-Methoxybenzylidene)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
In biology and medicine, this compound has shown potential as a lead compound for the development of new drugs. Its biological activities include antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in the treatment of various diseases and infections .
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical transformations makes it a valuable building block for the production of high-value products .
Mechanism of Action
The mechanism of action of 3-(2-Methoxybenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
3-(2-Methoxybenzylidene)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidin-2-one and pyrrolone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the methoxybenzylidene group in this compound imparts unique chemical and biological properties that distinguish it from other pyrrolidinone derivatives .
Similar compounds include:
- Pyrrolidin-2-one
- Pyrrolone derivatives
- N-methylpyrrolidin-2-one (NMP)
- Pyrrolidine-2,5-diones
These compounds have diverse biological activities and are used in various scientific and industrial applications.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(3Z)-3-[(2-methoxyphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-15-11-5-3-2-4-9(11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3,(H,13,14)/b10-8- |
InChI Key |
WBILLHHOTJRASZ-NTMALXAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/CCNC2=O |
Canonical SMILES |
COC1=CC=CC=C1C=C2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)

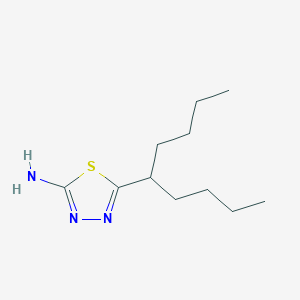
![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
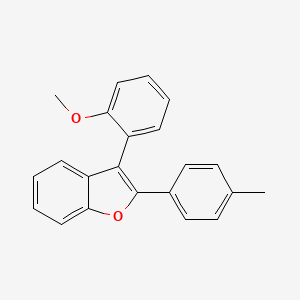
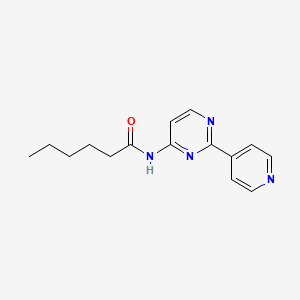

![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)

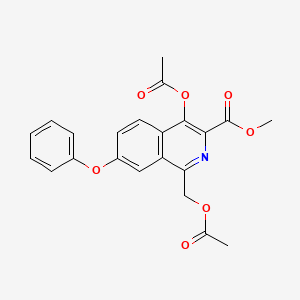
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)


